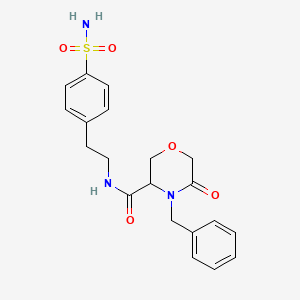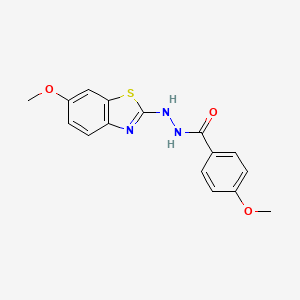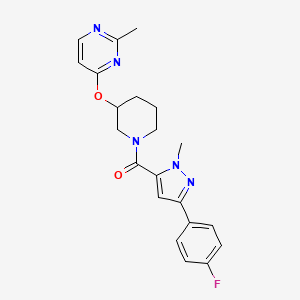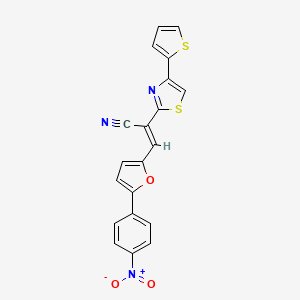![molecular formula C16H16N2O3S2 B2969296 4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 899707-73-4](/img/structure/B2969296.png)
4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolones are a type of heterocyclic organic compound. They contain a bicyclic core structure, which is based on the structure of quinoline . Quinolones and their derivatives are widely used in medicinal chemistry due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of quinolones involves various methods, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthetic methodology of quinolin-2,4-dione derivatives has been a focus in recent research .Molecular Structure Analysis
Quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolones participate in both electrophilic and nucleophilic substitution reactions . They can also undergo cyclization reactions .Physical And Chemical Properties Analysis
Quinolones are weak tertiary bases and form salts with acids. They exhibit reactions similar to benzene and pyridine .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, which are part of the structure of these compounds, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Anticancer Activity
Some derivatives of these compounds have shown promising cytotoxic effects against human breast cancer cells . For example, compound 7c showed the most effective activity compared to other compounds with (IC 50 = 0.6 ± 0.01 μg mL −1) in comparison with the reference drug doxorubicin (IC 50 = 1.6 ± 0.02 μg mL −1) .
Antifungal Activity
Thiazolidinone derivatives of these compounds have been synthesized and screened for their antifungal activity .
Antimicrobial Activity
Thiophene derivatives show antimicrobial activity . This makes them useful in the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Thiophene derivatives also show analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antihypertensive Activity
Thiophene derivatives have been reported to show antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs.
Material Science Applications
Thiophene and its derivatives also find applications in material science, such as in the fabrication of light-emitting diodes .
Corrosion Inhibitors
Thiophene derivatives are also used as inhibitors of corrosion of metals . This makes them useful in industries where metal corrosion is a major issue.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFJOIDJRPHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)


![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)





